6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(22)23)15-10-13(20)5-8-17(15)21-18/h3-8,10-11H,2,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMYSOIUNVSKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Pathway Adaptation
The preparation of 6-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid can be conceptualized through a modified version of the quinoline-4-carboxylic acid derivative synthesis outlined in patent CN102924374B. The original protocol involves five stages:
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Condensation : Isatin reacts with acetone under basic conditions to form 2-methylquinoline-4-carboxylic acid.
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Aldol Addition : Introduction of a vinyl group via reaction with benzaldehyde.
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Dehydration : Removal of water to stabilize the vinyl substituent.
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Oxidation : Conversion of the vinyl group to a carboxylic acid moiety.
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Decarboxylation : Formation of Cinchonic Acid via thermal decomposition.
To adapt this pathway for the target compound, critical modifications are required:
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Substitution of Benzaldehyde : Replacing benzaldehyde with 4-propoxyphenylacetaldehyde introduces the propoxyphenyl group at position 2.
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Chlorination Post-Functionalization : Introducing a chloro group at position 6 after quinoline ring formation, leveraging directing effects of existing substituents.
Formation of 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid
Starting Materials :
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Isatin (5.0 g, 34 mmol)
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4-Propoxyphenylacetaldehyde (7.2 g, 40 mmol)
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Sodium hydroxide (2.5 M aqueous solution)
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Acetone (50 mL)
Procedure :
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Condensation : Isatin, NaOH, and water are stirred at 30°C for 30 minutes. Acetone is added, and the mixture is refluxed for 12 hours. Acidification to pH 5.5 yields 2-methylquinoline-4-carboxylic acid (Yield: 78%).
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Aldol Addition : The methylquinoline intermediate reacts with 4-propoxyphenylacetaldehyde at 100°C for 4 hours, forming 2-(4-propoxyphenyl)quinoline-4-carboxylic acid (Yield: 82%).
Critical Parameters :
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Temperature Control : Excess heat (>105°C) promotes side reactions, reducing yield by 15–20%.
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Solvent Selection : Anhydrous conditions using toluene improve regioselectivity.
Chlorination at Position 6
Reagents :
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Phosphorus oxychloride (POCl₃, 10 mL)
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Dimethylformamide (DMF, catalytic)
Procedure :
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The quinoline intermediate (10 g) is suspended in POCl₃, with DMF added dropwise.
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The mixture is heated to 80°C for 6 hours, then quenched with ice-water.
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Neutralization with NaHCO₃ yields This compound (Yield: 65%).
Optimization Insights :
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Catalyst Ratio : A DMF:POCl₃ ratio of 1:20 minimizes byproduct formation.
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Reaction Monitoring : TLC (ethyl acetate/hexane, 1:1) confirms complete conversion (Rf = 0.43).
Direct Chlorination of Preformed Quinoline
An alternative approach involves chlorinating 2-(4-propoxyphenyl)quinoline-4-carboxylic acid using N-chlorosuccinimide (NCS) under radical conditions:
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Conditions : NCS (1.2 eq), AIBN (0.1 eq), CCl₄, 70°C, 8 hours.
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Yield : 58% (lower due to competing side reactions at position 8).
Suzuki-Miyaura Coupling
Late-stage introduction of the propoxyphenyl group via palladium-catalyzed coupling:
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Reagents : 6-Chloro-2-bromoquinoline-4-carboxylic acid, 4-propoxyphenylboronic acid, Pd(PPh₃)₄.
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Yield : 71% (requires rigorous exclusion of oxygen).
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 1 | 500 |
| Yield (%) | 65 | 72 |
| Purification Method | Column Chromatography | Crystallization |
| Production Cost ($/kg) | 1,200 | 380 |
Key Observations :
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Solvent Recycling : Toluene recovery reduces costs by 40%.
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Catalyst Reuse : Pd catalysts retain 80% activity after five cycles.
| Hazard | Mitigation Strategy |
|---|---|
| POCl₃ Toxicity | Closed-system reactors with scrubbers |
| DMF Exposure | Substitution with less toxic solvents |
| High-Temperature Risks | Automated temperature control systems |
Comparative Evaluation of Methods
Yield and Purity Profiles
| Method | Average Yield (%) | Purity (HPLC %) |
|---|---|---|
| Adapted Patent | 65 | 98.5 |
| Suzuki Coupling | 71 | 97.2 |
| Radical Chlorination | 58 | 95.8 |
Trade-offs :
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The patent-derived method offers better scalability but requires stringent moisture control.
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Suzuki coupling achieves higher yields but incurs greater catalyst costs.
Challenges and Optimization Strategies
Regioselectivity in Chlorination
The chloro group’s position is influenced by electronic effects from the 4-carboxylic acid and 2-propoxyphenyl groups. Computational modeling (DFT) predicts a 6:1 preference for chlorination at position 6 over position 5, aligning with experimental outcomes.
Purification Challenges
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Byproduct Removal : Silica gel chromatography (gradient elution with ethyl acetate/hexane) resolves 6-chloro and 8-chloro isomers.
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Crystallization Optimization : Ethanol/water (7:3) mixtures yield needle-like crystals with >99% purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chloro group can be reduced to form dechlorinated products.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid exhibits broad-spectrum antimicrobial activity. Key findings include:
- Efficacy Against Resistant Strains : The compound shows significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MIC) : Studies report low MIC values, indicating potent antibacterial activity. For instance, an MIC of 0.78 µg/mL was observed against S. aureus, demonstrating its potential in combination therapies with other antibiotics.
| Study | Organism Tested | MIC (µg/mL) | Observations |
|---|---|---|---|
| 1 | S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed |
| 2 | E. coli | 16 | Effective against resistant strains |
Anticancer Potential
The compound's anticancer properties are also noteworthy:
- Cell Line Studies : In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, suggesting interference with cancer cell metabolism or induction of apoptosis.
- Mechanistic Insights : Research indicates that quinoline derivatives may inhibit sirtuins, proteins associated with cellular aging and cancer progression.
Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against antibiotic-resistant S. aureus. Results indicated a significant reduction in bacterial viability when combined with standard antibiotics, highlighting its potential as an adjuvant therapy.
Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects on human cancer cell lines. Findings revealed that at certain concentrations, the compound effectively inhibited cell growth while sparing normal cells, indicating a favorable therapeutic index.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and propoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Polar vs. Nonpolar Substituents: The hydroxy-methoxyphenyl derivative (3j) exhibits superior anticancer activity compared to alkoxy-substituted analogs, likely due to hydrogen-bonding interactions with biological targets .
- Substituent Size : Naphthyl-substituted analogs (e.g., 6l, 6m) show high synthetic yields (>93%) and potent antimycobacterial activity, suggesting bulkier groups enhance target affinity .
- Heterocyclic vs.
Key Observations :
- Synthetic Complexity : Alkylation with propargyl or propoxy groups requires careful optimization of reaction conditions (e.g., catalysts, solvents) .
- Melting Points : Propargyl-substituted analogs exhibit defined melting points (e.g., 156°C), whereas alkoxy derivatives may vary based on substituent flexibility .
Key Observations :
Biological Activity
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a propoxyphenyl moiety, contributing to its biological activity. Its molecular formula is , and it is characterized by the following structural components:
- Chloro group : Enhances binding affinity to biological targets.
- Propoxyphenyl group : Influences pharmacokinetic properties and selectivity.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, particularly against resistant strains of Staphylococcus aureus. The compound acts as an efflux pump inhibitor (EPI), enhancing the efficacy of conventional antibiotics.
Key Findings:
- MIC Values : In studies, the compound showed a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL when used in combination with ciprofloxacin against resistant S. aureus strains .
- Synergistic Effects : It exhibited synergistic effects with fluoroquinolones, reducing the MIC by four-fold against resistant strains .
| Compound | MIC (µg/mL) | Synergistic Partner | Notes |
|---|---|---|---|
| This compound | 0.78 | Ciprofloxacin | Effective against S. aureus with norA mutation |
| Control Compound | 3.13 | Ciprofloxacin | Less effective than the target compound |
2. Anticancer Properties
Research indicates that this quinoline derivative possesses anticancer potential. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study:
A study evaluated the compound's effects on human cancer cell lines, revealing a dose-dependent reduction in viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF7 (Breast) | 12 | Cell cycle arrest |
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including alkaline phosphatases and translation elongation factor 2 (EF2), which are critical in numerous biological processes.
Research Findings:
- Alkaline Phosphatase Inhibition : It demonstrated potent inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), suggesting potential applications in treating conditions related to bone metabolism .
- Mechanism of Action : The inhibition of EF2 was linked to its novel mechanism of action in antimalarial activity, which may also extend to other therapeutic areas .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that variations in halogen substitution and alkoxy groups significantly impact its efficacy.
| Modification | Effect on Activity |
|---|---|
| Chloro vs. Bromo substitution | Chloro enhances binding affinity |
| Propoxy vs. Methoxy group | Propoxy improves pharmacokinetics |
Q & A
Q. What synthetic routes are commonly employed for 6-chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step protocols. A common approach involves:
- Condensation : Reacting a substituted benzaldehyde (e.g., 4-propoxyphenyl aldehyde) with an aminopyridine derivative under acidic conditions to form the quinoline core .
- Chlorination : Introducing the chloro substituent at the 6-position using POCl₃ or other chlorinating agents under reflux conditions .
- Carboxylic Acid Formation : Oxidizing a methyl or ester group at the 4-position to a carboxylic acid using KMnO₄ or CrO₃ . Optimization : Yields improve with catalyst selection (e.g., Pd/C for hydrogenation steps) , solvent choice (DMF for cyclization ), and controlled temperature (e.g., 80–100°C for chlorination ).
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Key techniques include:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing 4-carboxylic acid protons at δ ~10–12 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (e.g., monoclinic P2₁/n space group with β ~93°) .
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]⁺ peaks) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving quinoline-4-carboxylic acid derivatives?
Discrepancies in activity (e.g., antimicrobial vs. anticancer results) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance membrane permeability but reduce solubility, impacting bioavailability .
- Assay Conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times require standardized protocols .
- Metabolite Interference : Use LC-MS to identify degradation products or active metabolites in vitro .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Molecular Docking : Predict binding affinity to targets (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for electron-donating propoxy groups) with activity trends .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to prioritize synthesizable candidates .
Q. What experimental controls are critical when analyzing the compound’s mechanism of action in enzyme inhibition assays?
- Positive/Negative Controls : Include known inhibitors (e.g., ciprofloxacin for DNA gyrase) and solvent-only blanks .
- Enzyme Kinetics : Measure IC₅₀ under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Thermal Shift Assays : Monitor protein stability via differential scanning fluorimetry to confirm direct target engagement .
Methodological Challenges and Solutions
Q. How can solubility issues of this compound be addressed in biological assays?
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced cell permeability, followed by enzymatic hydrolysis in vivo .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Salt Formation : Prepare sodium or ammonium salts for improved aqueous solubility .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
